molecular formula C5H10O2 B8191725 5-Methyltetrahydrofuran-3-ol CAS No. 29848-43-9

5-Methyltetrahydrofuran-3-ol

Cat. No.: B8191725
CAS No.: 29848-43-9
M. Wt: 102.13 g/mol
InChI Key: KSTOUTVBGBEWOS-UHFFFAOYSA-N
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Description

5-Methyltetrahydrofuran-3-ol is an organic compound with the molecular formula C5H10O2 It is a furan derivative, characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyltetrahydrofuran-3-ol can be synthesized through several methods. One common approach involves the hydrogenation of 5-methylfuran-3-carboxylic acid. This reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 5-methylfuran. This process is optimized for large-scale production, ensuring high yields and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst choice, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

5-Methyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methyltetrahydrofuran-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 5-methyltetrahydrofuran using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

Scientific Research Applications

5-Methyltetrahydrofuran-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-Methyltetrahydrofuran-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes through its functional groups .

Comparison with Similar Compounds

Similar Compounds

    5-Isobutyl-5-methyltetrahydro-3-furanol: Similar in structure but with an isobutyl group instead of a methyl group.

    5-Methyltetrahydro-2-furanol: Differing in the position of the hydroxyl group.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

5-methyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-2-5(6)3-7-4/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTOUTVBGBEWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952304
Record name 2,5-Anhydro-1,3-dideoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29848-43-9
Record name 3-Furanol, tetrahydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,3-dideoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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